molecular formula C18H14ClF6N3O3 B2822807 N-[(1E)-[2-(2-chlorophenyl)hydrazin-1-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzamide CAS No. 400081-41-6

N-[(1E)-[2-(2-chlorophenyl)hydrazin-1-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Cat. No.: B2822807
CAS No.: 400081-41-6
M. Wt: 469.77
InChI Key: OJPGQUYKTOLLNC-UHFFFAOYSA-N
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Description

N-[(1E)-[2-(2-chlorophenyl)hydrazin-1-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a complex organic compound characterized by its unique chemical structure. This compound is of significant interest in various scientific fields due to its potential applications in chemistry, biology, and medicine. Its structure includes a chlorophenyl group, a hydrazinyl moiety, and trifluoroethoxy substituents, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-[2-(2-chlorophenyl)hydrazin-1-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzamide typically involves a multi-step process. The initial step often includes the formation of the hydrazone intermediate by reacting 2-chlorobenzaldehyde with hydrazine hydrate under acidic conditions. This intermediate is then subjected to a condensation reaction with 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-[2-(2-chlorophenyl)hydrazin-1-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Formation of chlorophenyl oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(1E)-[2-(2-chlorophenyl)hydrazin-1-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(1E)-[2-(2-chlorophenyl)hydrazin-1-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The trifluoroethoxy groups enhance its lipophilicity, facilitating its passage through cellular membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(1E)-[2-(2-bromophenyl)hydrazin-1-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
  • **N-[(1E)-[2-(2-fluorophenyl)hydrazin-1-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
  • **N-[(1E)-[2-(2-iodophenyl)hydrazin-1-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Uniqueness

The uniqueness of N-[(1E)-[2-(2-chlorophenyl)hydrazin-1-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group and trifluoroethoxy substituents enhances its reactivity and potential for diverse applications compared to its analogs.

Biological Activity

N-[(1E)-[2-(2-chlorophenyl)hydrazin-1-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C17H14ClF6N2O3
  • Molecular Weight : 414.3427 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential as an anti-cancer agent and its effects on various cellular pathways.

Antitumor Activity

Recent studies have highlighted the compound's ability to inhibit tumor growth through several mechanisms:

  • Histone Deacetylase Inhibition : The compound exhibits selective inhibition of histone deacetylases (HDACs), particularly HDAC3. This inhibition leads to increased acetylation of histones and non-histone proteins, which is associated with the promotion of apoptosis in cancer cells. For instance, a related compound demonstrated an IC50 value of 95.48 nM against HDAC3 activity and showed significant antiproliferative effects on HepG2 cells with an IC50 of 1.30 μM .
  • Apoptosis Induction : The compound promotes apoptosis in various cancer cell lines by triggering intrinsic apoptotic pathways. This is evidenced by studies showing increased markers of apoptosis and cell cycle arrest at the G2/M phase in treated cells .
  • Combination Therapy Potential : In combination with other chemotherapeutic agents such as taxol and camptothecin, the compound has been shown to enhance anticancer efficacy, indicating its potential for use in combination therapies .

The mechanisms underlying the biological activity of this compound include:

  • Inhibition of Cell Proliferation : By interfering with cell cycle progression and promoting apoptosis.
  • Modulation of Gene Expression : Through HDAC inhibition leading to altered expression of genes involved in cell survival and proliferation.

Study 1: HDAC Inhibition and Antitumor Efficacy

A study conducted on HepG2 liver cancer cells demonstrated that the compound effectively reduced cell viability and induced apoptosis. The results indicated a significant reduction in tumor growth in xenograft models treated with the compound compared to controls.

ParameterControl (SAHA)Compound (N-[(1E)-...])
IC50 (μM)17.251.30
Tumor Growth Inhibition (%)48.1348.89

Study 2: Combination Therapy

In a combination therapy study, the addition of this compound to taxol treatment resulted in enhanced tumor suppression compared to taxol alone.

Properties

IUPAC Name

N-[(E)-[(2-chlorophenyl)hydrazinylidene]methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF6N3O3/c19-13-3-1-2-4-14(13)28-27-10-26-16(29)12-7-11(30-8-17(20,21)22)5-6-15(12)31-9-18(23,24)25/h1-7,10,28H,8-9H2,(H,26,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPGQUYKTOLLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NN=CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N/N=C/NC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF6N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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